(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone

Description

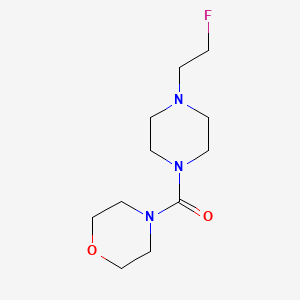

(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone is a synthetic compound featuring a piperazine ring substituted with a 2-fluoroethyl group and linked via a carbonyl bridge to a morpholine moiety. This structure combines the hydrogen-bonding capacity of morpholine with the fluorinated alkyl chain’s lipophilicity, making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) targeting or enzyme inhibition.

Properties

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FN3O2/c12-1-2-13-3-5-14(6-4-13)11(16)15-7-9-17-10-8-15/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCOGMXWLRWYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a fluorophenylpiperazine moiety have been found to inhibit equilibrative nucleoside transporters (ents). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

Analogues of this compound have been shown to inhibit ents. These inhibitors reduce the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition.

Biological Activity

(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperazine ring substituted with a fluoroethyl group and a morpholino group attached to a methanone moiety. This unique structure is believed to contribute to its biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways:

- Kinase Inhibition : The compound has been noted for its potential role as a kinase inhibitor, particularly targeting mTOR pathways. mTOR is crucial for regulating cell growth and metabolism, making it a significant target in cancer therapy .

- Tyrosinase Inhibition : Similar derivatives have shown promise as tyrosinase inhibitors, which could be beneficial in treating hyperpigmentation disorders. For instance, related compounds demonstrated competitive inhibition with IC50 values significantly lower than those of established inhibitors like kojic acid .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and its analogs.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Cancer Cell Proliferation : A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cells by targeting the mTOR pathway, leading to reduced cell growth and increased apoptosis in vitro .

- Antimelanogenic Effects : Another investigation focused on the antimelanogenic properties of piperazine derivatives, revealing that certain compounds exhibited significant inhibition of tyrosinase activity without cytotoxic effects on B16F10 melanoma cells .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| (4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone | Piperazine with 2-fluoroethyl group; morpholine via carbonyl | C₁₃H₂₁FN₃O₂ (estimated) | ~294.3 (estimated) | High polarity (morpholine), fluorinated alkyl chain for metabolic stability |

| (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone | Piperazine with 2-fluoroethyl; phenyl-piperidine substituent | C₁₈H₂₆FN₃O | 319.4 | Increased aromaticity; potential CNS penetration |

| (4-(Hexyloxy)phenyl)(morpholino)methanone | Morpholine linked to hexyloxy-phenyl | C₁₇H₂₅NO₃ | 291.4 | Lipophilic hexyl chain; HPLC purity 99% |

| (2,6-Dichloropyridin-3-yl)(morpholino)methanone | Morpholine with dichloropyridine | C₁₀H₁₀Cl₂N₂O₂ | 273.1 | Electrophilic chlorine substituents; possible halogen bonding |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine with aminophenyl; furan substituent | C₁₅H₁₈N₃O₂ | 280.3 | Polar amino group; furan for π-π interactions |

Physicochemical and Pharmacological Properties

- Lipophilicity and Solubility: The 2-fluoroethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., morpholino-cyclohexyl methanones in ) but retains solubility due to the morpholine oxygen .

- Metabolic Stability :

- Target Engagement: Morpholino-containing compounds (e.g., and ) may interact with enzymes requiring hydrogen-bond acceptors, while piperazine derivatives (e.g., ) are common in dopamine/serotonin receptor ligands .

Structure-Activity Relationships (SAR)

- Fluorine Position : The 2-fluoroethyl group balances metabolic stability and steric effects compared to bulkier fluorinated chains (e.g., 3-fluoropropyl in ) .

- Morpholine vs.

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl in ) enhance π-stacking interactions, while aliphatic chains (e.g., hexyloxy in ) improve lipid bilayer integration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(2-fluoroethyl)piperazin-1-yl)(morpholino)methanone, and how can intermediates be characterized?

- Methodology : Optimize synthesis using fragment-based coupling strategies, as demonstrated in morpholino-containing compounds. For example, coupling piperazine derivatives with fluorinated alkyl halides (e.g., 2-fluoroethyl bromide) under anhydrous conditions, followed by purification via column chromatography. Characterize intermediates using FT-IR (e.g., carbonyl stretch at ~1625 cm⁻¹) and LC-MS .

- Safety : Handle fluorinated reagents in fume hoods due to inhalation risks .

Q. How can solubility and stability be assessed for in vitro assays?

- Approach : Use pH-dependent solubility profiling in phosphate-buffered saline (PBS) or DMSO, noting that morpholino amides may require salt forms (e.g., hydrobromide) to enhance dissolution rates. Monitor stability via HPLC over 24–72 hours under assay conditions (e.g., 37°C) .

Q. What in vitro cytotoxicity assays are suitable for initial toxicity screening?

- Protocol : Use MTT or resazurin assays on liver (HepG2) or kidney (HEK293) cell lines. Piperazine derivatives often induce apoptosis via caspase-3 activation; validate with flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent influence receptor binding compared to non-fluorinated analogs?

- Analysis : Compare binding affinities (e.g., IC₅₀ or EC₅₀) using radioligand displacement assays. Fluorinated groups can enhance lipophilicity and metabolic stability. For mGluR5 modulators, fluorinated ethynyl groups showed reduced potency (EC₅₀ = 49 nM vs. 3.8 nM for non-fluorinated analogs), suggesting steric or electronic effects .

- Structural Insight : Use X-ray crystallography (e.g., PDB: 6NNA) to map fluorine interactions with hydrophobic binding pockets .

Q. How can contradictory potency data from structural modifications (e.g., morpholino vs. piperidine cores) be reconciled?

- Resolution : Perform free-energy perturbation (FEP) simulations to quantify substituent effects on binding. For example, morpholino amides in VU0360175 showed a 5-fold smaller potency loss than piperidine analogs due to improved solvation . Validate with isothermal titration calorimetry (ITC) to measure enthalpy-entropy trade-offs.

Q. What computational strategies predict off-target interactions for this compound?

- In Silico Methods : Use molecular docking (AutoDock Vina) against Pharmapendium or ChEMBL databases. Focus on GPCRs (e.g., serotonin or dopamine receptors) due to piperazine’s prevalence in CNS targets. Validate with SPR-based binding assays .

Methodological Challenges and Solutions

Q. How can crystallographic fragment screening improve lead optimization?

- Application : Screen fragment libraries (e.g., 348 Da fragments) to identify binding hotspots. For example, Chaetomium thermophilum FAD-dependent oxidoreductase studies used fragments to guide morpholino positioning . Combine with cryo-EM for dynamic binding analysis.

Q. What strategies mitigate batch-to-batch variability in biological activity?

- Quality Control : Enforce strict synthetic protocols (e.g., <1% impurity via HPLC). Use reference standards (e.g., LGC Standards) for calibration . For in vivo studies, validate pharmacokinetics (Cmax, AUC) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.